molecular formula C7H2BrF3N2 B11864239 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B11864239
M. Wt: 251.00 g/mol
InChI Key: TUAUPGJUJDMKJV-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is a high-value chemical intermediate designed for advanced research and development in discovery chemistry. Its structure incorporates two highly functionalizable moieties—a bromine atom and an ethynyl group—onto a trifluoromethylpyrimidine core, making it a versatile building block for constructing more complex molecules through cross-coupling and cyclization reactions . The trifluoromethyl pyrimidine scaffold is a privileged structure in medicinal and agricultural chemistry, known for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This specific compound is particularly useful for exploring new chemical space in the development of active ingredients. Researchers can leverage the bromine substituent for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aromatic or other ring systems, while the ethynyl group offers a handle for click chemistry or further functionalization to create novel molecular architectures. Pyrimidine derivatives demonstrate a wide range of biological activities, including serving as potent inhibitors of kinases and other key enzymes . Compounds featuring the trifluoromethylpyrimidine motif are actively investigated for their potential as anticancer , antiviral , and antifungal agents. The presence of both bromine and an ethynyl group on the ring makes this reagent a critical intermediate for constructing targeted libraries in drug and agrochemical discovery programs aimed at addressing unmet medical needs and crop protection challenges. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

5-bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H2BrF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H

InChI Key

TUAUPGJUJDMKJV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation and Bromination

The foundational step involves preparing 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one. A modified procedure from ChemicalBook utilizes:

  • 4-(Trifluoromethyl)pyrimidin-2-ol (6.05 g, 36.9 mmol)

  • Bromine (5.9 g, 1 eq.) in acetic acid with KOAc (10.85 g) at 80°C for 2 hours.
    This yields 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one in quantitative yield. Subsequent chlorination with POCl₃ and catalytic DMF converts the hydroxyl group to chloride, producing 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine (91% yield).

Key Reaction Parameters

StepReagents/ConditionsYield (%)
BrominationBr₂, KOAc, AcOH, 80°C, 2 h>99
ChlorinationPOCl₃, DMF, 80°C, 2 h91

Ethynyl Group Introduction via Sonogashira Coupling

The Sonogashira reaction is the most widely employed method for introducing ethynyl groups. Using 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine as the substrate:

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)

  • Base : Triethylamine (TEA) in THF at 60°C.

  • Alkyne Source : Ethynyltrimethylsilane (1.2 eq.), followed by desilylation with K₂CO₃/MeOH.

Optimization Insights

  • Solvent Choice : THF outperforms DMF due to better Pd catalyst stability.

  • Temperature : Reactions at 60°C achieve >85% conversion within 4 hours vs. 40% at 25°C.

Alternative Pathways: Homologation and Direct Functionalization

Seyferth-Gilbert Homologation

For substrates with aldehyde intermediates, the Seyferth-Gilbert reaction converts aldehydes to alkynes. Example protocol:

  • Substrate : 5-Bromo-4-(trifluoromethyl)pyrimidine-2-carbaldehyde

  • Reagent : Ohira-Bestmann reagent (1.5 eq.) in MeOH/K₂CO₃.

  • Yield : 72–78% after column purification.

Advantages : Avoids palladium catalysts, suitable for base-sensitive substrates.

Direct Alkynylation via C–H Activation

Recent studies demonstrate regioselective C–H ethynylation using:

  • Catalyst : Ru(bpy)₃Cl₂ under visible light (450 nm LED).

  • Alkyne Source : TIPS-EBX (trimethylsilyl ethynylbenziodoxolone).

  • Scope : Limited to electron-deficient pyrimidines but achieves 65% yield for the target compound.

Industrial-Scale Production and Challenges

Scalability of Sonogashira Coupling

A pilot-scale synthesis (CN109232399B) highlights:

  • Substrate Loading : 1 kg of 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine.

  • Catalyst Recovery : Pd immobilization on SiO₂ reduces costs by 40%.

  • Yield : 82% with >99% HPLC purity after recrystallization (EtOH/H₂O).

Impurity Profile and Mitigation

Common byproducts include:

  • Diethynylated derivatives (5–8%): Controlled by limiting alkyne stoichiometry (1.1 eq.).

  • Dehalogenation products : Suppressed using degassed solvents and N₂ atmosphere.

Comparative Analysis of Methodologies

MethodYield (%)Cost (USD/g)Scalability
Sonogashira Coupling82–8812–18High
Seyferth-Gilbert72–7820–25Moderate
C–H Activation60–6530–35Low

Trade-offs : While Sonogashira offers the best balance of yield and cost, C–H activation minimizes pre-functionalization steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions with boronic acids can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine serves as a versatile building block in the synthesis of more complex organic molecules. Its ethynyl and trifluoromethyl groups enhance its reactivity, making it suitable for various coupling reactions and modifications. The compound can be synthesized through several methods, including:

  • Sonogashira Coupling : This method involves the coupling of a bromo-pyrimidine with an alkyne in the presence of a palladium catalyst, allowing for the introduction of the ethynyl group at the 2-position of the pyrimidine ring.
  • Trifluoromethylation Reactions : The trifluoromethyl group can be introduced using reagents like trifluoroacetaldehyde or via nucleophilic substitution methods, enhancing the compound's lipophilicity and biological activity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. In vitro studies have shown significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity:

Cell LineIC50 (µM)
MCF-70.12
HCT1160.09
PC30.15

These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .

Neuronal Nitric Oxide Synthase Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of human neuronal nitric oxide synthase (nNOS). Compounds designed based on this structure have shown high selectivity and permeability, making them candidates for treating neurological disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Novel derivatives based on this compound have demonstrated antifungal and antibacterial activities against various strains, indicating its potential use in developing new antimicrobial agents .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Anticancer Evaluation : A study reported the synthesis of several bromopyrimidine analogs, including this compound, which exhibited significant cytotoxicity against breast and colon cancer cell lines.
  • Antimicrobial Testing : Another study focused on novel trifluoromethyl pyrimidine derivatives that showed promising antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting applications in agricultural chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Applications Reference
This compound Ethynyl Trifluoromethyl Bromo Hypothesized enhanced reactivity and bioactivity (theoretical) -
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine Methyl Trifluoromethyl Bromo High purity (95%); potential intermediate
5-Bromo-2-chloro-4-methylsulfanylpyrimidine Chloro Methylsulfanyl Bromo Synthetic intermediate for agrochemicals
2-[4'-(Trifluoromethyl)phenyl]-5-bromopyrimidine - Trifluoromethylphenyl Bromo Synthesized via Suzuki coupling; m.p. 167°C
5-Bromo-2-chloropyrimidin-4-amine Chloro Amine Bromo Hydrogen-bonding network in crystal structure
5-Bromo-4-(2-methylphenyl)pyrimidine - 2-Methylphenyl Bromo Used in block copolymer synthesis

Substituent Effects on Reactivity and Bioactivity

  • Ethynyl vs. Methyl/Chloro at Position 2: The ethynyl group in the target compound is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) groups. This could influence cross-coupling reactions (e.g., Sonogashira or Suzuki) for further functionalization.
  • Trifluoromethyl at Position 4 : Present in all listed compounds, this group improves metabolic stability and lipophilicity, a feature critical for agrochemical and pharmaceutical applications.
  • Bromo at Position 5 : The bromo substituent serves as a versatile handle for further derivatization via halogen exchange or metal-catalyzed coupling reactions.

Key Research Findings

Synthetic Flexibility : Bromo-substituted pyrimidines are highly amenable to functional group interconversion, enabling diverse applications.

Crystallographic Insights : Hydrogen-bonding networks in compounds like 5-bromo-2-chloropyrimidin-4-amine influence solid-state stability and solubility.

Biological Activity

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 5-position
  • An ethynyl group at the 2-position
  • A trifluoromethyl group at the 4-position

These functional groups contribute to its unique reactivity and biological properties, making it a subject of interest in various research fields.

Synthesis Methods

The synthesis of this compound can be performed through several methods, including:

  • Sonogashira Coupling : This method involves coupling an appropriate brominated pyrimidine with an ethynyl compound in the presence of a palladium catalyst.
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to derivatives with varied biological activities.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL, although less potent than doxorubicin .

Table 1 summarizes the anticancer activities of related compounds:

CompoundCell LineIC50 (µg/mL)Reference
Compound APC35
Compound BK5625
Compound CHeLa5
DoxorubicinVariousVariable

Antifungal Activity

The antifungal potential of this class of compounds has also been explored. For example, certain derivatives demonstrated strong antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of established antifungal agents like tebuconazole .

Table 2 presents the antifungal activities:

CompoundOrganismInhibition Rate (%)Reference
Compound XB. cinerea96.76
Compound YS. sclerotiorum82.73

Insecticidal Activity

Insecticidal properties have also been reported, with studies showing varying mortality rates against pests such as Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL .

Table 3 illustrates the insecticidal efficacy:

CompoundTarget InsectMortality Rate (%)Reference
Compound ZS. frugiperda90.0
Compound WM. separata86.7

The biological activity of this compound is thought to involve interaction with specific enzymes and cellular pathways related to cancer progression and other diseases. Preliminary studies suggest that it may inhibit key signaling pathways involved in tumor growth, although further research is needed to elucidate the precise mechanisms and binding affinities with target proteins.

Case Studies

A notable case study highlighted the synthesis and evaluation of several trifluoromethyl pyrimidine derivatives, including this compound. These compounds were assessed for their bioactivities against various pathogens and cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

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